molecular formula C9H7ClN2 B8691811 2-Chloro-4-methyl-1,8-naphthyridine

2-Chloro-4-methyl-1,8-naphthyridine

Cat. No.: B8691811
M. Wt: 178.62 g/mol
InChI Key: LYWDMDSBTBZWSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-methyl-1,8-naphthyridine (C₉H₇ClN₂; MW: 178.62 g/mol) is a halogenated heterocyclic compound featuring a 1,8-naphthyridine core substituted with a chlorine atom at position 2 and a methyl group at position 4 . It is a yellow to orange-yellow crystalline solid with a melting point of 180–184°C and exhibits moderate solubility in organic solvents like ethanol and dichloromethane but low water solubility . Its chemical reactivity is influenced by the electron-withdrawing chlorine atom, enabling participation in substitution and coupling reactions, which are critical for pharmaceutical derivatization .

Properties

Molecular Formula

C9H7ClN2

Molecular Weight

178.62 g/mol

IUPAC Name

2-chloro-4-methyl-1,8-naphthyridine

InChI

InChI=1S/C9H7ClN2/c1-6-5-8(10)12-9-7(6)3-2-4-11-9/h2-5H,1H3

InChI Key

LYWDMDSBTBZWSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC=N2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar 1,8-Naphthyridine Derivatives

Structural and Physicochemical Properties

Compound Name Molecular Formula Substituents Molar Mass (g/mol) Key Properties Biological Activities References
2-Chloro-4-methyl-1,8-naphthyridine C₉H₇ClN₂ Cl (C2), CH₃ (C4) 178.62 Mp: 180–184°C; lipophilic; reactive at C2 and C4 positions Under investigation
4-Chloro-2,7-dimethyl-1,8-naphthyridine C₁₀H₉ClN₂ Cl (C4), CH₃ (C2, C7) 192.64 Discontinued commercial availability; used in alkylation/amination reactions Not reported
2-Chloro-4-isopropyl-1,8-naphthyridine C₁₁H₁₁ClN₂ Cl (C2), iPr (C4) 206.67 Higher lipophilicity due to branched alkyl group Potential antimicrobial applications
7-Acetylamino-2,4-dimethyl-1,8-naphthyridine C₁₂H₁₃N₃O CH₃ (C2, C4), AcNH (C7) 215.25 Enhanced solubility via polar acetyl group; planar structure Antibacterial, anti-inflammatory
2-Chloro-7-methyl-12-phenyldibenzo-[b,g][1,8]naphthyridin-11(6H)-one C₂₄H₁₇ClN₂O Cl (C2), CH₃ (C7), Ph (C12) 396.86 Extended π-system; inclined phenyl ring (72.5° dihedral angle) Antitumor, antibacterial

Key Observations:

  • Reactivity : Chlorine at electron-deficient positions (C2 or C4) facilitates nucleophilic substitution, as seen in the synthesis of morpholine derivatives .
  • Biological Activity: Acetylamino and phenyl groups (e.g., ) correlate with broader biological profiles, including antibacterial and antitumor effects.

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